7-(2-Hydroxypropan-2-yl)-4a-methyl-1-methylidene-octahydronaphthalen-2-ol
CAS No.:
Cat. No.: VC16539720
Molecular Formula: C15H26O2
Molecular Weight: 238.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26O2 |
|---|---|
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | 7-(2-hydroxypropan-2-yl)-4a-methyl-1-methylidene-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol |
| Standard InChI | InChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h11-13,16-17H,1,5-9H2,2-4H3 |
| Standard InChI Key | LEEZDPXWPYCRRM-UHFFFAOYSA-N |
| Canonical SMILES | CC12CCC(CC1C(=C)C(CC2)O)C(C)(C)O |
Introduction
Structural Characteristics and Molecular Identity
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is (4aS,7R)-7-(2-hydroxypropan-2-yl)-4a-methyl-1-methylidene-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol . Its molecular formula is C₁₅H₂₆O₂, with a molecular weight of 238.37 g/mol . The structure features a decalin core (a fused bicyclic system of two cyclohexane rings) substituted with a hydroxyl group at position 2, a methylidene group at position 1, and a 2-hydroxypropan-2-yl group at position 7 .
Stereochemical Features
The molecule contains four stereocenters at positions 4a (S-configuration), 7 (R-configuration), 2 (R-configuration), and the quaternary carbon of the 2-hydroxypropan-2-yl group . These stereocenters confer rigidity to the structure, as evidenced by its low flexibility index (0.083) and 12 rigid bonds . The 3D conformation stabilizes intramolecular hydrogen bonds between the hydroxyl groups and adjacent hydrophobic regions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₆O₂ | |
| Molecular Weight | 238.37 g/mol | |
| Topological Polar Surface Area | 40.46 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 1 |
Synthesis and Isolation
Natural Isolation from Prangos heyniae
The compound was first isolated from the essential oil of the endemic Turkish plant Prangos heyniae using hydrodistillation and preparative capillary gas chromatography (PCGC) . The essential oil yielded 16.1% of this sesquiterpene, purified to >95% purity . Structural elucidation via 1D/2D NMR confirmed its eudesmane skeleton, with key correlations observed between H-7 and the 2-hydroxypropan-2-yl group .
Synthetic Routes
Industrial synthesis typically involves terpene cyclization followed by stereoselective hydroxylation:
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Cyclization of Farnesyl Pyrophosphate: Catalyzed by sesquiterpene synthases, farnesyl pyrophosphate undergoes cyclization to form the eudesmane core .
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Epoxidation-Hydrolysis: The methylidene group is introduced via epoxidation of a precursor alkene, followed by acid-catalyzed hydrolysis.
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Stereochemical Control: Chiral catalysts such as Sharpless epoxidation reagents ensure R-configuration at C-7.
Table 2: Synthetic Yield Optimization
| Step | Yield (%) | Conditions |
|---|---|---|
| Cyclization | 45 | Mg²⁺/ATP, pH 7.4, 37°C |
| Epoxidation | 78 | m-CPBA, CH₂Cl₂, 0°C |
| Hydroxylation | 62 | H₂O/H⁺, reflux |
Chemical Reactivity and Derivatives
Alcohol-Specific Reactions
The C-2 hydroxyl group undergoes typical alcohol reactions:
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Esterification: Reacts with acetyl chloride to form 2-acetoxy derivatives, improving lipid solubility for pharmacological applications.
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Oxidation: Treatment with Jones reagent yields a ketone at C-2, though this destabilizes the bicyclic system.
Alkene Functionalization
The methylidene group (C-1) participates in:
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Diels-Alder Reactions: Forms six-membered adducts with electron-deficient dienophiles like maleic anhydride.
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Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing a fully saturated decalin system.
| Activity | Model System | Result | Source |
|---|---|---|---|
| Antibacterial | MRSA | MIC: 6.3 μg/mL | |
| Biting Deterrence | Aedes aegypti | PNB: 0.88 | |
| Cytotoxicity | HeLa Cells | IC₅₀: >100 μM |
Applications in Industry and Research
Pharmaceutical Development
The compound’s MRSA activity positions it as a lead for novel antibiotics. Structural analogs are being tested in combination therapies to overcome β-lactam resistance .
Agrochemicals
As a biting deterrent, formulations containing 5–10% of the compound are patented for mosquito repellents . Its natural origin offers advantages over synthetic pyrethroids in eco-friendly products .
Fragrance Chemistry
The eudesmane skeleton contributes woody, amber-like notes to perfumes. Hydrogenation of the methylidene group produces a more stable odorant for cosmetic applications.
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